molecular formula C19H27N3O3S B2370238 N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-phenylethanesulfonamide CAS No. 1049370-30-0

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-phenylethanesulfonamide

Cat. No.: B2370238
CAS No.: 1049370-30-0
M. Wt: 377.5
InChI Key: IUAMJGXJCCCVPA-UHFFFAOYSA-N
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Description

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-phenylethanesulfonamide is a complex organic compound that features a pyrrole ring, a morpholine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-phenylethanesulfonamide typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrrole ring, followed by the introduction of the morpholine moiety, and finally the attachment of the sulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-phenylethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-phenylethanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Medicine: Its potential therapeutic properties are explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and pyrrole derivatives, such as:

  • N-(2-(1H-pyrrol-2-yl)-2-morpholinoethyl)-2-phenylethanesulfonamide
  • N-(2-(1-methyl-1H-pyrrol-2-yl)-2-piperidinoethyl)-2-phenylethanesulfonamide

Uniqueness

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-phenylethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]-2-phenylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3S/c1-21-10-5-8-18(21)19(22-11-13-25-14-12-22)16-20-26(23,24)15-9-17-6-3-2-4-7-17/h2-8,10,19-20H,9,11-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUAMJGXJCCCVPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNS(=O)(=O)CCC2=CC=CC=C2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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